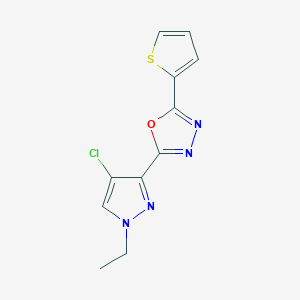![molecular formula C21H14N2O3 B10887716 4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10887716.png)
4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a naphthalene ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-cyano-3-(naphthalen-1-yl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but can include substituted benzoic acids or naphthalene derivatives.
Scientific Research Applications
4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester
- Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-
Uniqueness
4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid is unique due to its combination of a cyano group, a naphthalene ring, and a benzoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications such as fluorescence-based studies and potential therapeutic uses.
Properties
Molecular Formula |
C21H14N2O3 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[[(E)-2-cyano-3-naphthalen-1-ylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H14N2O3/c22-13-17(12-16-6-3-5-14-4-1-2-7-19(14)16)20(24)23-18-10-8-15(9-11-18)21(25)26/h1-12H,(H,23,24)(H,25,26)/b17-12+ |
InChI Key |
WLMLBXWOJLMXGQ-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10887642.png)
methanone](/img/structure/B10887650.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10887654.png)
![(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10887662.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887669.png)
![2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-[4-({2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]acetamide](/img/structure/B10887673.png)


![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B10887690.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone](/img/structure/B10887694.png)
![6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B10887715.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10887722.png)
![[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B10887729.png)
